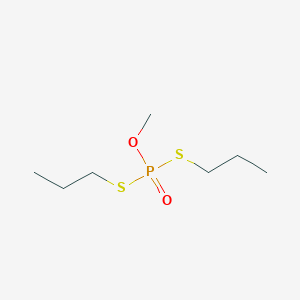
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is particularly notable for its use in the field of antipsychotic medications, where it has been employed to manage various psychiatric disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- typically involves the chlorination of phenothiazine followed by the introduction of the dimethylaminopropyl side chain. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chlorination process. The subsequent introduction of the dimethylaminopropyl group is achieved through nucleophilic substitution reactions, often using reagents like dimethylamine and propyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine structure.
Substitution: Nucleophilic substitution reactions are common, particularly at the chloro and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and substituted phenothiazines with different functional groups.
科学研究应用
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Employed in studies investigating the mechanisms of antipsychotic drugs.
Medicine: Utilized in the development of treatments for psychiatric disorders, particularly schizophrenia and bipolar disorder.
Industry: Applied in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine receptors, which helps to alleviate symptoms of psychosis. Additionally, it has affinity for serotonin and histamine receptors, contributing to its sedative and antiemetic effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia.
Fluphenazine: A potent antipsychotic used in the management of chronic psychotic disorders.
Uniqueness
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyl group at the 9-position enhances its solubility and bioavailability, making it a valuable compound in both research and clinical settings.
属性
CAS 编号 |
4043-08-7 |
|---|---|
分子式 |
C17H19ClN2OS |
分子量 |
334.9 g/mol |
IUPAC 名称 |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)9-4-10-20-13-11-12(18)7-8-15(13)22-16-6-3-5-14(21)17(16)20/h3,5-8,11,21H,4,9-10H2,1-2H3 |
InChI 键 |
RJZMRYXADVUWDN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=CC=CC(=C31)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)




![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)



